(3aR,4R,5R,6aS)-5-Hydroxy-4-((R)-3-hydroxy-5-phenylpentyl)hexahydro-2H-cyclopenta[b]furan-2-one
Overview
Description
This compound is a complex organic molecule with multiple functional groups. It has been used as a reagent in the preparation of 15-Fluoro prostaglandin FP agonists . These agonists are a new class of topical ocular hypotensives for the treatment of glaucoma .
Chemical Reactions Analysis
The compound has been used as a reagent in the preparation of 15-Fluoro prostaglandin FP agonists . This suggests that it can participate in chemical reactions to form these agonists. The exact nature of these reactions is not specified in the search results.Scientific Research Applications
Synthesis of Latanoprost
Latanoprost Lactone Diol is an intermediate in the synthesis of Latanoprost . Latanoprost is a prostaglandin analogue that is used for the treatment of glaucoma . The synthesis of Latanoprost involves the reduction of Latanoprost Lactone Diol with DIBAL followed by a Wittig reaction with commercially available reagents .
Anti-Glaucoma Agent
Latanoprost, synthesized from Latanoprost Lactone Diol, is widely used as an anti-glaucoma agent . It is one of the prostaglandin analogues that continue to hold key positions in the treatment of glaucoma .
Prostaglandin Synthesis
Latanoprost Lactone Diol plays a crucial role in the synthesis of prostaglandins . Prostaglandins are a class of naturally occurring lipid compounds that exhibit versatile biological activities under physiological conditions .
Synthesis of Prostaglandin Analogs
Latanoprost Lactone Diol is also used in the synthesis of prostaglandin analogs . These analogs are promising moieties for the development of new therapeutic agents due to their strong physiological effects .
Research on Inflammatory Response
Prostaglandins, synthesized from Latanoprost Lactone Diol, play a key role in the generation of the inflammatory response and contribute to the development of the cardinal signs of acute inflammation .
Synthesis of Other Prostaglandin Drugs
Latanoprost Lactone Diol is used in the synthesis of other prostaglandin drugs such as Misoprostol and Tafluprost . Misoprostol doses are effective and high enough to reduce gastric acid secretion, while Tafluprost is used as eye drops to control the progression of glaucoma and ocular hypertension .
Mechanism of Action
Target of Action
Latanoprost Lactone Diol, also known as Latanoprost, is a synthetic analog of prostaglandin F2α . Its primary target is the prostaglandin F receptor (FP receptor) located in the ciliary muscle . The FP receptor plays a crucial role in regulating intraocular pressure .
Biochemical Pathways
The activation of the FP receptor by Latanoprost Lactone Diol leads to an increase in the outflow of aqueous humor through the uveoscleral pathway . This pathway is one of the two main routes (the other being the trabecular meshwork) for the drainage of the aqueous humor from the eye. By enhancing the uveoscleral outflow, Latanoprost Lactone Diol effectively reduces intraocular pressure .
Pharmacokinetics
Latanoprost is an esterified prodrug of PGF 2α that is activated to the free acid in the cornea and then is fully hydrolyzed into the active Latanoprost acid . The onset of action is usually within four hours, and the effects last for up to a day . The compound is mainly excreted via the kidney . The ADME properties of Latanoprost Lactone Diol contribute to its bioavailability and its effectiveness as a treatment for conditions like glaucoma .
Result of Action
The molecular and cellular effects of Latanoprost Lactone Diol’s action primarily involve changes in intraocular pressure. By increasing the outflow of aqueous humor, the drug effectively reduces intraocular pressure . This can help prevent damage to the optic nerve and loss of visual field, which are common complications of conditions like glaucoma .
Action Environment
The efficacy and stability of Latanoprost Lactone Diol can be influenced by various environmental factors. For instance, the drug’s IOP-lowering effect can vary depending on the time of administration . Additionally, the drug’s effectiveness can be enhanced when used in combination with other anti-glaucoma medications
properties
IUPAC Name |
(3aR,4R,5R,6aS)-5-hydroxy-4-[(3R)-3-hydroxy-5-phenylpentyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O4/c19-13(7-6-12-4-2-1-3-5-12)8-9-14-15-10-18(21)22-17(15)11-16(14)20/h1-5,13-17,19-20H,6-11H2/t13-,14+,15+,16+,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVHXVLSHMRWEC-UTSKFRMZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2C1OC(=O)C2)CCC(CCC3=CC=CC=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@@H]2[C@H]1OC(=O)C2)CC[C@H](CCC3=CC=CC=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30437648 | |
Record name | (3aR,4R,5R,6aS)-5-Hydroxy-4-[(3R)-3-hydroxy-5-phenylpentyl]hexahydro-2H-cyclopenta[b]furan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30437648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3aR,4R,5R,6aS)-5-Hydroxy-4-((R)-3-hydroxy-5-phenylpentyl)hexahydro-2H-cyclopenta[b]furan-2-one | |
CAS RN |
145667-75-0 | |
Record name | (3aR,4R,5R,6aS)-5-Hydroxy-4-[(3R)-3-hydroxy-5-phenylpentyl]hexahydro-2H-cyclopenta[b]furan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30437648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3aR,4R,5R,6aS)-5-hydroxy-4-[(3R)-3-hydroxy-5-phenylpentyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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